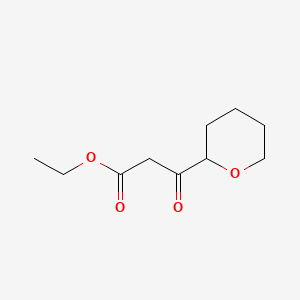
2-(3-Ethoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)azetidine can be achieved through several methods. This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges due to the reactivity of the intermediates involved .
Industrial Production Methods: Industrial production of azetidines often involves multicomponent reactions and catalytic processes. For instance, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidines under mild conditions . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Ethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-(3-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates reactions with various biological molecules, making it a potent inhibitor or activator of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with less ring strain and different reactivity profiles.
Uniqueness: 2-(3-Ethoxyphenyl)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity. This makes it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-10-5-3-4-9(8-10)11-6-7-12-11/h3-5,8,11-12H,2,6-7H2,1H3 |
Clé InChI |
YVIFOLZWFJPRBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



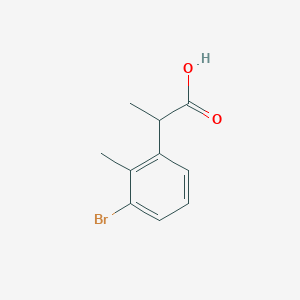
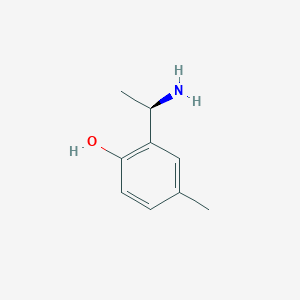
![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)


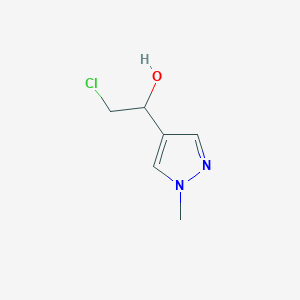
![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
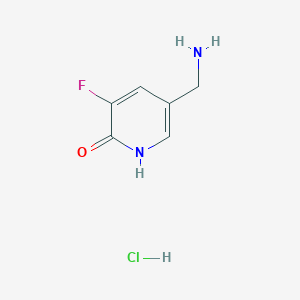
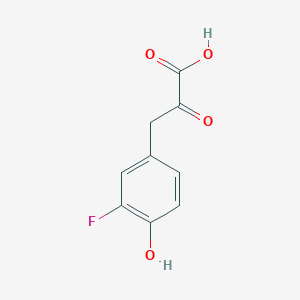
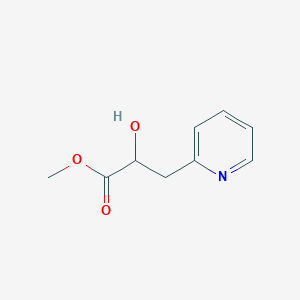
![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)

